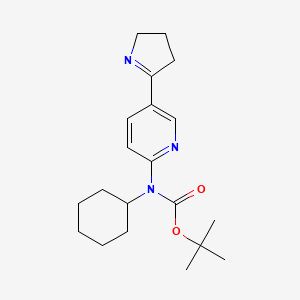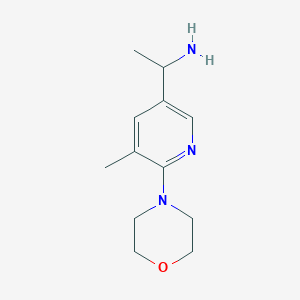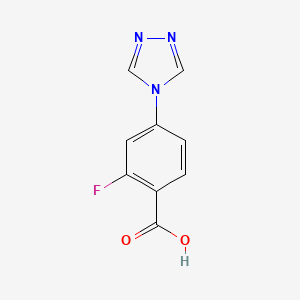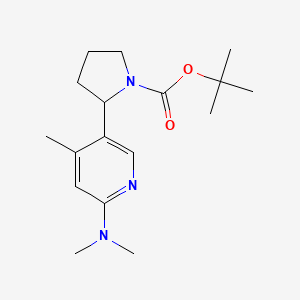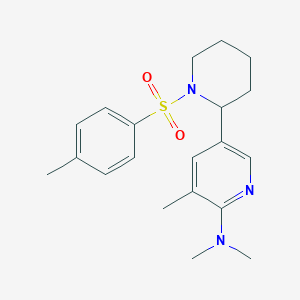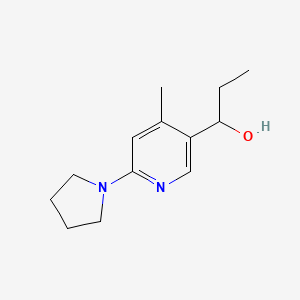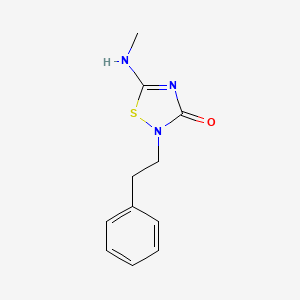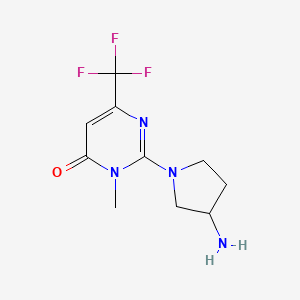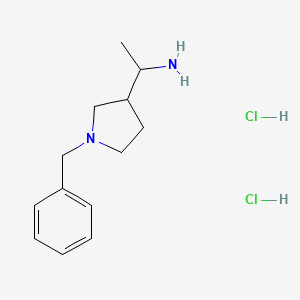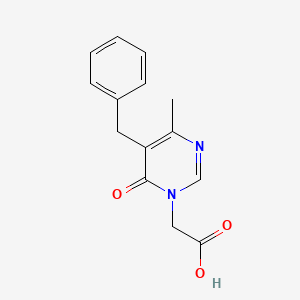
2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization and subsequent functional group modifications to yield the target compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid
- 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)butanoic acid
- 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)pentanoic acid
Uniqueness
Compared to similar compounds, 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid may exhibit unique properties such as different biological activities, solubility, and stability. These differences can be attributed to variations in the molecular structure, which influence the compound’s interactions with biological targets and its overall behavior in different environments.
Propiedades
Número CAS |
1707571-67-2 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2-(5-benzyl-4-methyl-6-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C14H14N2O3/c1-10-12(7-11-5-3-2-4-6-11)14(19)16(9-15-10)8-13(17)18/h2-6,9H,7-8H2,1H3,(H,17,18) |
Clave InChI |
NHZJSNOZUUIGKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C=N1)CC(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)
